molecular formula C11H10ClN5OS B11550793 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11550793
M. Wt: 295.75 g/mol
InChI Key: KRQPWMNNVMDGES-MKMNVTDBSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with an appropriate aldehyde or ketone to form the corresponding Schiff base, followed by the reaction with hydrazine hydrate to yield the desired acetohydrazide derivative . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help improve the efficiency and scalability of the synthesis process .

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways in the cell. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes . For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or DNA replication.

The molecular targets and pathways involved in the compound’s mechanism of action can vary depending on the specific biological activity being studied. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can be compared with other similar thiadiazole derivatives, such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. These compounds share a similar core structure but differ in their functional groups and substituents, which can significantly impact their chemical and biological properties.

The uniqueness of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other thiadiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H10ClN5OS

Molecular Weight

295.75 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C11H10ClN5OS/c12-8-4-2-1-3-7(8)6-14-15-9(18)5-10-16-17-11(13)19-10/h1-4,6H,5H2,(H2,13,17)(H,15,18)/b14-6+

InChI Key

KRQPWMNNVMDGES-MKMNVTDBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=NN=C(S2)N)Cl

Origin of Product

United States

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